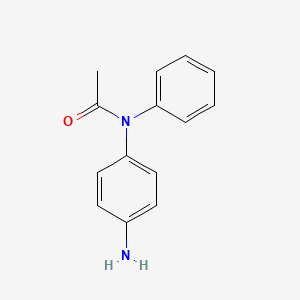
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiophene ring, a tetrahydropyran ring, and a pentanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the tetrahydropyran ring through the hydroalkoxylation of hydroxy olefins using catalysts such as platinum or lanthanide triflates . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the amide bond through the reaction of the amine with a carboxylic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of 2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The tetrahydropyran ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the thiophene and amide groups.
Thiophene: A basic aromatic compound that forms the core structure of the target compound.
Pentanamide: A simple amide that serves as a building block for more complex molecules.
Uniqueness
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and a pentanamide chain
Propriétés
Numéro CAS |
1208491-00-2 |
|---|---|
Formule moléculaire |
C18H29NO2S |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
2-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pentanamide |
InChI |
InChI=1S/C18H29NO2S/c1-3-6-15(7-4-2)17(20)19-14-18(9-11-21-12-10-18)16-8-5-13-22-16/h5,8,13,15H,3-4,6-7,9-12,14H2,1-2H3,(H,19,20) |
Clé InChI |
AFRPLALUVIJQQN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)NCC1(CCOCC1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



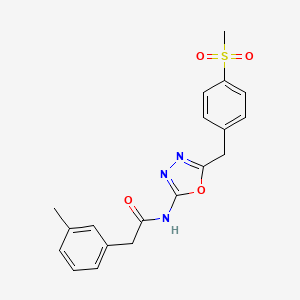
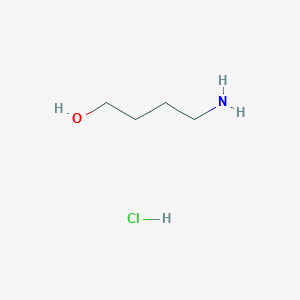

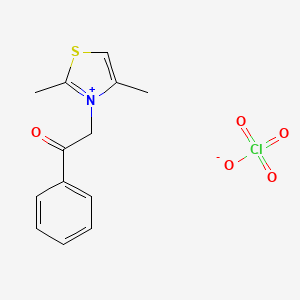
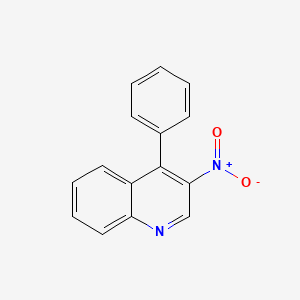

![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
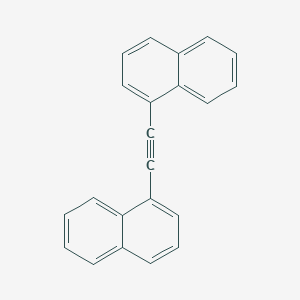

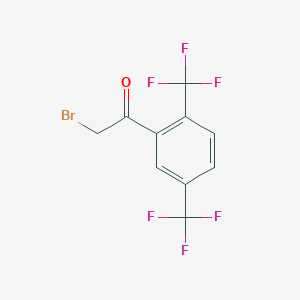
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)
